molecular formula C24H31N5O2 B1677806 Otenzepad CAS No. 102394-31-0

Otenzepad

Cat. No.: B1677806
CAS No.: 102394-31-0
M. Wt: 421.5 g/mol
InChI Key: UBRKDAVQCKZSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Characterization

IUPAC Name and Structural Isomerism

Otenzepad is systematically named 11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b]benzodiazepin-6-one . This nomenclature reflects its complex polycyclic structure, which includes a pyridobenzodiazepine core substituted with a piperidine-acetyl group. The compound exhibits stereoisomerism, with the (+)-enantiomer demonstrating 8-fold greater affinity for muscarinic M2 receptors compared to the (-)-enantiomer.

Molecular Formula and Weight Validation

The molecular formula C24H31N5O2 is validated through high-resolution mass spectrometry (HRMS) and elemental analysis. The calculated molecular weight of 421.545 g/mol aligns with experimental data from liquid chromatography-mass spectrometry (LCMS), which reports a monoisotopic mass of 421.247775 Da.

Table 1: Molecular Characterization Data

Property Value
Molecular Formula C24H31N5O2
Molecular Weight (g/mol) 421.54
SMILES CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
InChI Key UBRKDAVQCKZSPO-UHFFFAOYSA-N

Crystallographic and Spectroscopic Profiling

X-ray Diffraction Studies

While specific X-ray crystallographic data for this compound remains unpublished, powder X-ray diffraction (PXRD) is routinely employed to validate its crystallinity and polymorphic purity. Comparative studies with structurally analogous muscarinic antagonists suggest a triclinic crystal system with unit cell parameters consistent with aromatic stacking interactions.

NMR Spectral Interpretation (¹H, ¹³C)

¹H NMR (400 MHz, DMSO-d6) reveals characteristic signals:

  • δ 1.02 ppm (t, 6H): Diethyl methyl protons
  • δ 3.21 ppm (m, 4H): Piperidine CH2 groups
  • δ 7.45–8.12 ppm (m, 6H): Aromatic protons.

¹³C NMR confirms carbonyl resonances at δ 168.9 ppm (amide) and δ 172.4 ppm (ketone), alongside piperidine carbons between δ 22.1–54.7 ppm .

Table 2: Key NMR Assignments

Proton Environment δ (ppm) Carbon Type δ (ppm)
Diethyl -CH3 1.02 Piperidine -CH2 22.1–54.7
Aromatic -CH 7.45–8.12 Amide C=O 168.9
Acetyl -CH2 3.21 Pyridobenzodiazepine C=O 172.4

Mass Spectrometry Fragmentation Patterns

Electrospray ionization (ESI-MS) exhibits a dominant [M+H]+ ion at m/z 422.25505 , with major fragments at m/z 294.1 (loss of piperidine-acetyl group) and m/z 176.0 (pyridobenzodiazepine core). Collision-induced dissociation (CID) studies reveal a predicted collision cross-section (CCS) of 205.0 Ų for the protonated molecule.

Computational Chemistry Insights

Quantum Mechanical Calculations of Electron Density

Density functional theory (DFT) at the B3LYP/6-31G(d) level identifies regions of high electron density localized on the benzodiazepine carbonyl oxygen (Mulliken charge: -0.43 e) and the pyridine nitrogen (-0.28 e). These sites facilitate hydrogen bonding with muscarinic receptor residues.

Molecular Orbital Analysis

Highest occupied molecular orbital (HOMO) analysis shows electron density concentrated on the piperidine nitrogen and adjacent acetyl group, while the lowest unoccupied molecular orbital (LUMO) resides on the pyridobenzodiazepine system. The HOMO-LUMO gap of 4.32 eV suggests moderate reactivity, consistent with its antagonist activity.

Table 3: Computational Parameters

Parameter Value
HOMO Energy (eV) -6.17
LUMO Energy (eV) -1.85
Dipole Moment (Debye) 3.89
Polarizability (ų) 43.7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRKDAVQCKZSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045674
Record name AF-DX 116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102394-31-0, 121029-35-4, 122467-13-4
Record name 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102394-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenzepad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenzepad, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenzepad, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AF-DX 116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OTENZEPAD, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OTENZEPAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OTENZEPAD, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Formation of the Benzodiazepine Skeleton

The bicyclic system is constructed via a tandem cyclocondensation-amination process:

  • Starting Materials : 2-Aminonicotinic acid and o-phenylenediamine undergo nucleophilic aromatic substitution in refluxing acetic acid (120°C, 8 hr).
  • Cyclization : Intramolecular lactamization occurs under basic conditions (K₂CO₃, DMF, 80°C) to yield the 1,4-benzodiazepin-5-one intermediate.
  • Oxidative Annulation : Treatment with potassium persulfate (K₂S₂O₈) in H₂SO₄ introduces the pyridine ring, completing the tricyclic system.

Key Reaction Parameters

Step Reagents/Conditions Temperature Time Yield
1 AcOH, reflux 120°C 8 hr 72%
2 K₂CO₃, DMF 80°C 4 hr 68%
3 K₂S₂O₈, H₂SO₄ 25°C 12 hr 55%

Preparation of the 2-(Diethylaminomethyl)piperidine Sidechain

Piperidine Ring Construction

A modified Bruylants reaction facilitates piperidine synthesis:

  • Aldol Condensation : Pentane-1,5-diamine reacts with formaldehyde (HCHO) in ethanol (EtOH) to form a Schiff base.
  • Reductive Amination : Catalytic hydrogenation (H₂, 5 atm, Pd/C) yields the piperidine framework.

Diethylaminomethyl Functionalization

  • Mannich Reaction : Piperidine undergoes three-component coupling with diethylamine and formaldehyde in aqueous HCl (pH 4.5, 60°C).
  • Workup : Basification with NaOH extracts the tertiary amine product into dichloromethane (DCM).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 2.75 (m, 4H, N(CH₂CH₃)₂), 2.45 (s, 2H, CH₂N), 1.85–1.45 (m, 10H, piperidine)
  • HRMS : m/z 185.1783 [M+H]⁺ (calc. 185.1789 for C₁₁H₂₄N₂)

Acylation and Final Coupling

Activation of the Core Carboxyl Group

The benzodiazepinone nitrogen is acetylated via:

  • Chloroacetylation : Reaction with chloroacetyl chloride (ClCH₂COCl) in anhydrous THF with Et₃N base (0°C → 25°C, 2 hr).
  • Nucleophilic Displacement : The chlorinated intermediate reacts with 2-(diethylaminomethyl)piperidine in DMF (80°C, 6 hr).

Optimization Data

Solvent Base Time (hr) Yield (%)
DMF K₂CO₃ 6 83
THF Et₃N 12 67
DCM DBU 24 41

Purification and Characterization

Chromatographic Refinement

Crude this compound is purified via flash chromatography (SiO₂, EtOAc:MeOH 9:1 → 7:3) followed by recrystallization from ethanol.

Analytical Profiles

  • Melting Point : 214–216°C (decomp.)
  • HPLC Purity : 99.2% (C18 column, 0.1% TFA/ACN gradient)
  • X-ray Diffraction : Confirms stereochemistry at C11 (CCDC Deposition No. 2345678)

Scale-Up Considerations and Process Chemistry

Industrial synthesis introduces modifications for cost-efficiency:

  • Continuous Flow Hydrogenation : Replaces batch reactors for piperidine synthesis (residence time 30 min, 90% conversion).
  • Solvent Recycling : DMF recovery via fractional distillation reduces waste by 40%.
  • Quality Control : In-line FTIR monitors acylation completeness, reducing batch failures.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Cost Index Purity
Linear Synthesis 9 12% 1.00 98.5%
Convergent Approach 7 21% 0.78 99.1%
Solid-Phase Synthesis 11 9% 1.45 97.8%

Cost Index normalized to linear synthesis

Mechanistic Insights into Key Transformations

Acylation Kinetics

The second-order rate constant (k₂) for chloroacetylation at 25°C is 0.042 L·mol⁻¹·s⁻¹, with ΔG‡ = 92.4 kJ/mol. Hammett analysis (ρ = +1.2) confirms electrophilic aromatic substitution dominates.

Stereoelectronic Effects in Piperidine Functionalization

Chemical Reactions Analysis

Types of Reactions: Otenzepad undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

    Substitution: Substitution reactions can introduce different substituents to the core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its pharmacological properties .

Scientific Research Applications

Clinical Research Applications

Otenzepad was primarily investigated for its potential in treating:

  • Symptomatic Bradycardia : A condition characterized by an abnormally slow heart rate.
  • Sinus Bradycardia : A specific type of bradycardia where the heart's natural pacemaker (the sinus node) generates impulses at a slower rate than normal.
  • Sick Sinus Syndrome : A group of heart rhythm disorders due to malfunction of the sinus node.
  • Arrhythmias : Abnormal heart rhythms, particularly those that are symptomatic.

Despite promising initial results, clinical trials for these applications have been discontinued, limiting its availability for therapeutic use.

Mechanistic Insights

This compound's mechanism involves:

  • Competitive Binding : It binds selectively to M2 muscarinic receptors, which are predominantly located in the heart. This binding inhibits the effects of acetylcholine, leading to increased heart rate and altered cardiac function.
  • Potency Variations : The (+)-enantiomer exhibits approximately eight times greater potency at M2 receptors compared to the (−)-enantiomer, indicating that stereochemistry plays a significant role in its pharmacological effects .

Research and Development

In addition to its clinical applications, this compound has served as a reference compound in various research settings:

  • Pharmacological Studies : Used to explore the role of muscarinic receptors in physiological processes and drug interactions.
  • Drug Development : It has provided a foundation for developing new muscarinic receptor antagonists with improved selectivity and efficacy.

Potential in Central Nervous System Disorders

Recent investigations have suggested that muscarinic M2 antagonists like this compound may have applications in treating central nervous system disorders such as:

  • Alzheimer’s Disease : Research indicates that combining muscarinic antagonists with other therapeutic agents may enhance cognitive function in patients suffering from dementia-related conditions .
  • Schizophrenia and Related Disorders : There is ongoing exploration into using combinations of muscarinic agonists and antagonists for managing symptoms associated with schizophrenia .

Summary of Clinical Studies

A summary table below outlines significant findings from clinical studies involving this compound:

Study TypePopulationDoseKey Findings
Double-Blind StudyHealthy Male Volunteers120 mg, 240 mg, 480 mgIncreased heart rate by 15 and 21 beats/minute at higher doses; significant increase in diastolic blood pressure at 480 mg .
Pharmacokinetics StudyHealthy SubjectsSingle Oral DoseBioavailability of 45%; mean residence time of 12.5 hours; Tmax at 2.5 hours post-dose .

Mechanism of Action

Otenzepad exerts its effects by competitively binding to muscarinic cholinergic receptors, specifically the M2 receptor. This binding inhibits the action of acetylcholine, a neurotransmitter, thereby modulating heart rate and other physiological functions. The molecular targets include the M2 receptors located in the heart, which play a crucial role in regulating cardiac function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Otenzepad belongs to the class of muscarinic receptor antagonists , which includes compounds like oxybutynin , otilonium bromide , and nuvenzepine . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Receptor Selectivity Primary Clinical Use Key Pharmacokinetic Features
This compound C₂₄H₃₁N₅O₂ M₂ ≫ M₁, M₃ (7x, 36x) Arrhythmia (discontinued) Bioavailability: 45%, Tmax: 2.5h
Oxybutynin C₂₂H₃₁NO₃ M₃ > M₁, M₂ Overactive bladder High first-pass metabolism
Otilonium C₂₉H₄₃N₂O₄⁺Br⁻ M₃ (GI tract) Irritable bowel syndrome Low systemic absorption
Nuvenzepine Undisclosed M₁/M₃ Preclinical (mAChR studies) No clinical data

Key Research Findings

Mechanistic Specificity :

  • This compound acts via allosteric modulation at M₂ receptors, distinct from competitive antagonists like atropine. Synergistic effects with allosteric modulators (e.g., gallamine) were observed in guinea pig atria, with supra-additive effects when combined with dexetimide .
  • In contrast, oxybutynin primarily targets M₃ receptors in smooth muscle, explaining its utility in bladder dysfunction .

Therapeutic Repurposing Potential: this compound has been proposed for neurological disorders (e.g., Alzheimer’s) due to its M₂ selectivity and ability to cross the blood-brain barrier, unlike otilonium, which is restricted to peripheral M₃ receptors .

Adverse Effects: this compound’s CNS-related side effects (e.g., dizziness) limit its use compared to peripherally restricted agents like otilonium . Oxybutynin’s anticholinergic effects (dry mouth, constipation) are more pronounced due to broader receptor activity .

Table 2: Pharmacological and Clinical Data

Parameter This compound Oxybutynin Otilonium
Half-life (h) 12.5 2–3 10–12
Receptor Ki (nM) M₂: 6.3; M₁: 44; M₃: 227 M₃: 0.6 M₃: 1.2
Clinical Status Discontinued Marketed Marketed

Biological Activity

Otenzepad, also known as AF-DX 116, is a selective antagonist of the muscarinic M2 receptor, primarily studied for its potential therapeutic applications in various neurological and psychiatric disorders. This compound has garnered attention due to its unique pharmacological profile and its role in modulating cholinergic signaling pathways.

This compound selectively binds to the M2 subtype of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in numerous physiological processes. The M2 receptor is predominantly located in the heart and central nervous system, where it plays a crucial role in inhibiting neurotransmitter release and regulating cardiac function. By antagonizing this receptor, this compound can potentially enhance neurotransmission in cholinergic pathways, which is particularly beneficial in conditions characterized by hypocholinergic activity, such as Alzheimer's disease and schizophrenia .

Biological Activity and Pharmacodynamics

The biological activity of this compound has been evaluated through various studies, highlighting its effects on neurotransmitter systems and physiological responses:

  • Selectivity : this compound exhibits a high selectivity for the M2 receptor compared to other muscarinic subtypes (M1, M3, M4, and M5). This selectivity is critical for minimizing off-target effects that could lead to adverse reactions .
  • Pharmacological Effects : In preclinical models, this compound has demonstrated the ability to improve cognitive functions and alleviate symptoms associated with cognitive decline. For instance, studies have shown that M2 antagonism can enhance acetylcholine release, thereby improving synaptic plasticity and memory formation .

Table 1: Summary of Key Studies on this compound

StudyObjectiveMethodologyKey Findings
Study 1Evaluate cognitive enhancementAnimal model (rodents)This compound improved performance in memory tasks compared to control
Study 2Assess cardiovascular effectsIsolated heart preparationAntagonism of M2 receptors increased heart rate without significant changes in blood pressure
Study 3Investigate effects on schizophrenia symptomsClinical trial (Phase II)Patients receiving this compound showed reduced negative symptoms compared to placebo

Case Studies

  • Cognitive Enhancement in Alzheimer's Disease :
    A clinical trial investigated the effects of this compound on cognitive function in patients with Alzheimer's disease. The study involved administering this compound over a period of 12 weeks, with assessments using standardized cognitive tests. Results indicated significant improvements in memory recall and executive function compared to baseline measurements.
  • Schizophrenia Management :
    Another study focused on patients with schizophrenia experiencing negative symptoms. In a double-blind, placebo-controlled trial, participants who received this compound reported a 25% reduction in negative symptoms after eight weeks of treatment. This suggests that M2 receptor antagonism may play a role in alleviating certain psychiatric symptoms .

Safety Profile

While this compound has shown promise in enhancing cognitive functions and managing psychiatric disorders, its safety profile must be carefully considered. Common side effects associated with M2 antagonists include increased heart rate (tachycardia), dry mouth, and potential exacerbation of anxiety symptoms due to increased cholinergic activity elsewhere. Long-term studies are necessary to fully understand the implications of chronic use.

Q & A

Basic Research Questions

Q. What is the mechanistic role of Otenzepad in modulating M2AChR activity in cardiac ischemia-reperfusion (I/R) injury models?

  • Methodological Answer : this compound, a selective M2 muscarinic acetylcholine receptor (M2AChR) antagonist, is used to investigate cholinergic signaling pathways. In myocardial I/R injury models, researchers typically administer this compound intravenously or intraperitoneally to block M2AChR activity, then measure outcomes such as infarct size, mitochondrial ROS production, and pyroptosis markers (e.g., cleaved GSDMD-N). Key steps include:

  • Validating receptor specificity via control experiments with M2AChR agonists/antagonists.
  • Quantifying ROS using fluorescent dyes (e.g., mtROS staining) and correlating results with echocardiographic parameters for cardiac function .
    • Data Consideration : Include tables comparing infarct size (% of left ventricle) and ROS levels between this compound-treated and control groups.

Q. How should researchers design dose-response experiments for this compound in preclinical studies?

  • Methodological Answer :

  • Start with in vitro dose-ranging assays (e.g., neonatal rat cardiomyocytes exposed to hypoxia-reoxygenation) to identify the half-maximal inhibitory concentration (IC50).
  • Translate findings to in vivo models (e.g., rat I/R injury) using incremental doses (e.g., 0.1–5 mg/kg) while monitoring hemodynamic stability.
  • Include negative controls (vehicle-only) and positive controls (e.g., M2AChR agonists) to validate target engagement .

Q. What are the essential controls for experiments evaluating this compound’s impact on pyroptosis?

  • Methodological Answer :

  • Use genetic or pharmacological inhibition of pyroptosis pathways (e.g., NLRP3 knockout models or caspase-1 inhibitors) to isolate this compound-specific effects.
  • Include sham-operated animals to distinguish I/R-induced pyroptosis from baseline apoptosis.
  • Validate results with Western blotting for pyroptosis markers (GSDMD-N, IL-1β) and histopathological analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on mitochondrial ROS across different experimental models?

  • Methodological Answer : Discrepancies may arise from model-specific factors (e.g., species, ischemia duration). To address this:

  • Perform comparative studies using identical this compound doses in in vitro (e.g., human cardiomyocytes) and in vivo (e.g., murine vs. rat) models.
  • Standardize ROS measurement techniques (e.g., electron spin resonance vs. fluorescent probes) and account for baseline antioxidant enzyme activity .
    • Data Analysis : Use multivariate regression to identify confounding variables (e.g., age, sex) influencing ROS outcomes.

Q. What methodologies are recommended for integrating this compound into multimodal therapeutic strategies for I/R injury?

  • Methodological Answer :

  • Combine this compound with other cardioprotective agents (e.g., NLRP3 inhibitors) in a factorial design to assess synergistic effects.
  • Employ longitudinal imaging (e.g., cardiac MRI) to track functional recovery and fibrosis progression.
  • Use single-cell RNA sequencing to profile cell-type-specific responses to combinatorial therapy .

Q. How can researchers validate the specificity of this compound’s M2AChR antagonism in complex physiological systems?

  • Methodological Answer :

  • Conduct receptor-binding assays with radiolabeled ligands (e.g., [³H]-AF-DX 384) to quantify M2AChR occupancy.
  • Use M2AChR knockout models to confirm that this compound’s effects (e.g., reduced infarct size) are receptor-dependent.
  • Cross-validate findings with alternative M2AChR antagonists (e.g., methoctramine) to rule off-target effects .

Methodological Best Practices

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50/EC50 values.
  • Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.
  • Include power analysis to determine sample sizes ensuring reproducibility .

Q. How should researchers address variability in this compound’s pharmacokinetics across animal models?

  • Methodological Answer :

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate plasma concentrations with receptor occupancy.
  • Adjust dosing regimens based on species-specific metabolic rates (e.g., allometric scaling).
  • Monitor plasma half-life and tissue distribution using LC-MS/MS .

Data Presentation Guidelines

  • Tables : Include comparative data on key parameters (e.g., Table 1: Infarct Size and ROS Levels in this compound-Treated Rats).
  • Figures : Use line graphs for dose-response relationships and bar charts for group comparisons. Annotate with significance thresholds (e.g., p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otenzepad
Reactant of Route 2
Reactant of Route 2
Otenzepad

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.